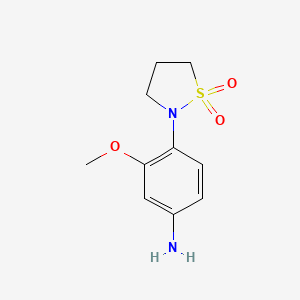

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione

CAS No.: 927995-89-9

Cat. No.: VC5954237

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927995-89-9 |

|---|---|

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.29 |

| IUPAC Name | 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methoxyaniline |

| Standard InChI | InChI=1S/C10H14N2O3S/c1-15-10-7-8(11)3-4-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |

| Standard InChI Key | LACGDFRCZJEONC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)N)N2CCCS2(=O)=O |

Introduction

Structural Characteristics and Synthesis Pathways

Molecular Architecture

The core structure of 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione comprises a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen atoms) conjugated to a 4-amino-2-methoxyphenyl group. The presence of both electron-donating (methoxy) and electron-withdrawing (amino) substituents on the aromatic ring influences the compound’s electronic properties, potentially enhancing its reactivity and binding affinity to biological targets .

Table 1: Representative Synthesis Conditions for Thiazolidinedione Derivatives

| Starting Material | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| 4-Hydroxy-2-methoxyphenol | Thiazolidine-2,4-dione, ethanol, reflux | 78% | |

| 4-Chlorobenzaldehyde | Thiosemicarbazide, DMF, K₂CO₃ | 65% |

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazolidinedione derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds bearing hydrazide or thiosemicarbazide moieties demonstrate significant inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The methoxy and amino groups in 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione may enhance membrane permeability, disrupting microbial cell wall synthesis .

Table 2: Anticancer Activity of Selected Thiazolidinedione Derivatives

| Compound | Cell Line (IC₅₀, µM) | Mechanism |

|---|---|---|

| 5-(4-Chlorobenzylidene)-thiazolidine-2,4-dione | HL-60: 2.1 | Caspase-3 activation |

| 5-{2-[5-(2-Hydroxyphenyl)-...}-thiazolidine-2,4-dione | SF-295: 1.8 | ROS-mediated apoptosis |

Pharmacological Applications and Drug Design

Structure-Activity Relationships (SAR)

-

Amino Group: Enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

-

Methoxy Group: Increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Drug Delivery Considerations

The compound’s low aqueous solubility (logP ≈ 2.8) may necessitate formulation strategies such as nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume